molecular formula C21H25N3O3 B2970251 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-methylbenzamide CAS No. 1203238-75-8

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-methylbenzamide

Cat. No.: B2970251
CAS No.: 1203238-75-8
M. Wt: 367.449
InChI Key: RUGNISOJOMFIDV-UHFFFAOYSA-N
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-8-7-9-16(12-15)19(25)22-18-13-17(14-23(2)21(18)27)20(26)24-10-5-3-4-6-11-24/h7-9,12-14H,3-6,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGNISOJOMFIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-methylbenzamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O4C_{22}H_{27}N_{3}O_{4}, with a molecular weight of approximately 397.475 g/mol. Its structure features a dihydropyridine core, which is known for its diverse pharmacological activities.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling. The compound may modulate GPCR activities, influencing pathways related to cell proliferation and differentiation .
  • Enzyme Inhibition : The presence of the carbonyl group suggests potential interactions with enzymes through mechanisms such as competitive inhibition or allosteric modulation.

Antitumor Activity

Studies have shown that compounds within the same class exhibit notable antitumor properties. For instance, derivatives of dihydropyridine have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound may possess similar effects, warranting further investigation into its efficacy against specific tumors.

Antimicrobial Properties

The compound's structural features imply potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains and fungi, suggesting that this compound could be explored for its antibacterial and antifungal properties.

In Vitro Studies

A study published in Nature highlighted the synthesis and biological evaluation of several dihydropyridine derivatives, which included compounds structurally related to this compound. These studies reported:

CompoundActivityIC50 (µM)
Compound AAntitumor12
Compound BAntibacterial25
N-(5-(azepane...Pending Evaluation-

Pharmacological Studies

Pharmacological assessments have indicated that similar compounds can act on multiple pathways associated with cancer cell survival and proliferation. This compound's potential to influence such pathways could make it a candidate for further drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.